methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 175353-69-2
VCID: VC15954022
InChI: InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)11(13)9(6-16-10)12(14)15-2/h3-6H,1-2H3
SMILES:
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol

methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate

CAS No.: 175353-69-2

Cat. No.: VC15954022

Molecular Formula: C12H10O4

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate - 175353-69-2

Specification

CAS No. 175353-69-2
Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
IUPAC Name methyl 6-methyl-4-oxochromene-3-carboxylate
Standard InChI InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)11(13)9(6-16-10)12(14)15-2/h3-6H,1-2H3
Standard InChI Key NWBLJLLUIKZBNJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromene core (a fused benzene and γ-pyrone ring system) with substituents at the 3- and 6-positions. The 3-position is occupied by a methoxycarbonyl group (-COOCH₃), while the 6-position contains a methyl group (-CH₃). The IUPAC name, methyl 6-methyl-4-oxochromene-3-carboxylate, reflects this substitution pattern. Its Standard InChI is:
InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)11(13)9(6-16-10)12(14)15-2/h3-6H,1-2H3.

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight218.20 g/mol
Density~1.4 g/cm³ (estimated) (analog)
Boiling Point~356°C (extrapolated) (analog)
LogP (Partition Coefficient)~1.46 (predicted) (analog)

These values are derived from structurally related chromenes, such as methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate , due to the absence of direct experimental data for the methyl-substituted variant.

Synthesis and Preparation

General Synthesis Strategies

Chromenes are typically synthesized via condensation reactions between phenols and α,β-unsaturated carbonyl compounds under acidic or basic conditions. For methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate, a plausible route involves:

  • Condensation: Reacting 2-hydroxyacetophenone derivatives with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the chromene backbone.

  • Esterification: Introducing the methoxycarbonyl group via reaction with methyl chloroformate or transesterification.

Case Study: Analogous Synthesis

A closely related compound, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, was synthesized using a multi-step protocol involving:

  • Step 1: Formation of the chromene core via Pechmann condensation.

  • Step 2: Amidation with 4-methoxyphenethylamine .
    This method could be adapted for the target compound by modifying the substituents and reaction conditions.

Biological Activities

Antihistaminic Activity

Chromenes are known for their histamine H₁-receptor antagonism. In a study evaluating 6-substituted 4-oxo-chromene derivatives, compound 3d (bearing a 4-ethylpiperazino group) exhibited 75.4% inhibition of histamine-induced contractions in guinea pig ileum at 50 μmol . While this data pertains to a different substituent, it underscores the role of the chromene scaffold in antihistaminic activity.

Antifungal Effects

Chromene derivatives disrupt fungal cell membranes by targeting ergosterol biosynthesis. Although direct evidence for methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate is lacking, related compounds demonstrate IC₅₀ values in the micromolar range against Candida species.

Pharmacological Evaluation

In Vitro Studies

A series of 6-substituted chromenes were screened for in vitro antihistaminic activity using guinea pig ileum models. Key findings include:

CompoundSubstituent (R)% Inhibition
3d4-ethylpiperazino75.4
3fCH₃, 2-pyridyl55.6
3aH, 2-pyridyl44.6

Data adapted from . The methyl group at the 6-position may enhance lipophilicity, improving membrane permeability and efficacy.

In Vivo Bronchodilatory Activity

Selected chromenes were evaluated in histamine-induced bronchoconstriction models. Compounds with bulkier substituents (e.g., piperazino groups) showed prolonged activity, suggesting potential for asthma management .

Applications in Research

Medicinal Chemistry

The compound serves as a precursor for synthesizing analogs with enhanced bioactivity. For instance:

  • Anti-austerity agents: Chromene carboxamides (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) inhibit cancer cell survival under nutrient-starved conditions .

  • Proteomics: 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is used in protein interaction studies.

Material Science

Chromenes’ conjugated π-system makes them candidates for organic semiconductors. Their optical properties (e.g., absorption maxima at ~300 nm) are tunable via substituent modification.

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